molecular formula C13H10FNO2 B6387470 6-(3-FLUORO-2-METHYLPHENYL)NICOTINIC ACID CAS No. 1261889-85-3

6-(3-FLUORO-2-METHYLPHENYL)NICOTINIC ACID

Cat. No.: B6387470
CAS No.: 1261889-85-3
M. Wt: 231.22 g/mol
InChI Key: TUTOXBPJKJFJDP-UHFFFAOYSA-N
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Description

6-(3-Fluoro-2-methylphenyl)nicotinic acid is an organic compound with the molecular formula C13H10FNO2 and a molecular weight of 231.20 g/mol . This compound is a derivative of nicotinic acid, where the nicotinic acid moiety is substituted with a 3-fluoro-2-methylphenyl group. It is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluoro-2-methylphenyl)nicotinic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluoro-2-methylphenyl)nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-(3-Fluoro-2-methylphenyl)nicotinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(3-Fluoro-2-methylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For example, nicotinic acid derivatives are known to interact with G-protein-coupled receptors, leading to various biological effects . The exact mechanism of action for this specific compound may involve similar pathways, but further research is needed to elucidate the details.

Comparison with Similar Compounds

6-(3-Fluoro-2-methylphenyl)nicotinic acid can be compared with other similar compounds, such as:

These similar compounds may have different chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

6-(3-fluoro-2-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-10(3-2-4-11(8)14)12-6-5-9(7-15-12)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTOXBPJKJFJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687176
Record name 6-(3-Fluoro-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-85-3
Record name 6-(3-Fluoro-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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